(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine
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Overview
Description
(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine is a compound that combines the structural features of adamantane, a bulky and rigid hydrocarbon, with a sulfonamide group attached to a difluorophenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 3,4-difluorobenzenesulfonyl chloride, is prepared by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with adamantanylethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative.
Scientific Research Applications
(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The adamantane moiety provides steric bulk, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl Chloride: A precursor in the synthesis of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents, such as sulfanilamide and sulfamethoxazole.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane structure with a difluorophenyl sulfonamide group. This combination imparts specific chemical properties, such as increased rigidity and potential for selective biological activity, which are not found in simpler sulfonamide derivatives .
Properties
Molecular Formula |
C18H23F2NO2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H23F2NO2S/c1-11(18-8-12-4-13(9-18)6-14(5-12)10-18)21-24(22,23)15-2-3-16(19)17(20)7-15/h2-3,7,11-14,21H,4-6,8-10H2,1H3 |
InChI Key |
UCRYAXCLNDPCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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